Tetracalcium phosphate

Descripción general

Descripción

Tetracalcium phosphate (TTCP) is a compound with the formula Ca4(PO4)2O. It is the most basic of the calcium phosphates and has a Ca/P ratio of 2, making it the most phosphorus-poor phosphate . It is found as the mineral hilgenstockite, which is formed in industrial phosphate-rich slag . TTCP is used in calcium hydroxide cements and hydrolyzes slowly to form calcium hydroxide and a thin insoluble apatite layer that prevents further reaction .

Synthesis Analysis

TTCP cannot be prepared in aqueous solution. Solid-state reactions are used, one example is: 2 CaHPO4 + 2 CaCO3 → Ca4(PO4)2O + CO2 + H2O (1450-1500 °C for up to 12 hours) . An enhanced reactivity of the mixtures was detected as the mechanochemical treatment times increased . 6 hours of mechanochemical processing at 1190 rpm, followed by 3 hours of thermal treatment at 1500°C, were enough to obtain pure TTCP .Molecular Structure Analysis

Crystalline TTCP is monoclinic and has close similarities to hydroxyapatite . The similarity is such that it has been suggested that there is an epitactic relationship between the structures enabling direct conversion of TTCP to hydroxyapatite .Chemical Reactions Analysis

As TTCP is metastable, the molten reaction mixture has to be quenched rapidly to reduce the temperature and prevent the formation of other compounds such as Ca3(PO4)2, CaO, CaCO3, and Ca5(PO4)3(OH) . TTCP is stable in water at room temperature for up to four weeks, but at higher temperatures, it hydrolyzes to hydroxyapatite and calcium hydroxide .Physical And Chemical Properties Analysis

TTCP has a calcium phosphate phase with a Ca/P ratio greater than stoichiometric hydroxyapatite (HA) which makes it useful as a ceramic biomaterial . The synthesized mixture consisted of nanoscale HA and CaCO3 with uniform distribution throughout the composite .Aplicaciones Científicas De Investigación

Bone Regeneration

TTCP is a potential biological scaffold material that has attracted increasing interest for bone regeneration applications due to its good biodegradability and biocompatibility . Three-dimensional porous TTCP scaffolds were manufactured via selective laser sintering (SLS), and an in-depth study on the influence of laser power on the microstructure and mechanical properties of TTCP scaffolds was performed .

Biomedical Applications

The applications of calcium phosphates, including TTCP, are increasing day by day . Calcium hydroxyapatite, commonly known as hydroxyapatite (HAp), represents a mineral form of calcium apatite. Owing to its close molecular resemblance to the mineral constituents of bones, teeth, and hard tissues, HAp is often employed in the biomedical domain .

3. Formation of Hydroxyapatite Calcium Phosphate Cements TTCP is a component used in the formation of some hydroxyapatite calcium phosphate cements that are used for the repair of bone defects .

4. Synthesis of Pure and Doped Nano-Calcium Phosphates TTCP is used in the synthesis of pure and doped nano-calcium phosphates using different conventional methods for biomedical applications .

Treatment of Experimental Fracture Models

TTCP has been used in the treatment of experimental fracture models in rats .

Bioactive Scaffolds

Bioactive TTCP scaffolds have been fabricated by selective laser sintering for bone regeneration applications . The bioactivity tests showed that the surfaces of the scaffolds were entirely covered by bone-like apatite layers after soaking in simulated body fluid (SBF) for three days, indicating that the scaffolds exhibit excellent bioactivity .

Direcciones Futuras

Propiedades

IUPAC Name |

tetracalcium;oxygen(2-);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Ca.2H3O4P.O/c;;;;2*1-5(2,3)4;/h;;;;2*(H3,1,2,3,4);/q4*+2;;;-2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNXLQPMFAUCOI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

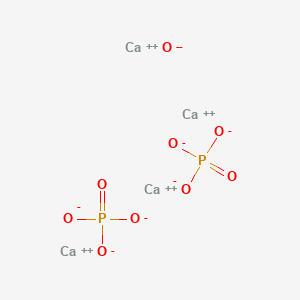

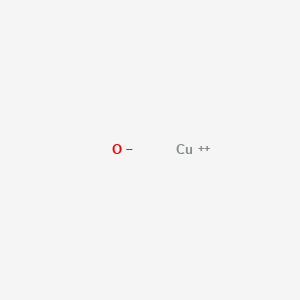

[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca4(PO4)2O, Ca4O9P2 | |

| Record name | tetracalcium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tetracalcium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926827 | |

| Record name | Calcium oxide phosphate (4/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetracalcium phosphate | |

CAS RN |

1306-01-0 | |

| Record name | Thomas phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium oxide phosphate (4/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracalcium diphosphorus nonaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACALCIUM OXIDE DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ64N85J4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tetracalcium phosphate?

A1: Tetracalcium phosphate has the molecular formula Ca₄(PO₄)₂O and a molecular weight of 357.99 g/mol.

Q2: What spectroscopic techniques are used to characterize TTCP?

A2: Researchers commonly employ X-ray diffraction (XRD) [, , , , , , , ], Fourier transform infrared spectroscopy (FTIR) [, , ], and Raman spectroscopy [, ] to analyze the phase composition, chemical bonds, and vibrational modes of TTCP.

Q3: What makes TTCP a suitable material for biomedical applications?

A3: TTCP exhibits good biocompatibility [, ] and osteoconductivity [, ]. Upon hydration, it transforms into hydroxyapatite (HA) [, , ], a mineral naturally found in bones and teeth. This biomimetic transformation makes TTCP a promising material for bone cements, coatings, and scaffolds.

Q4: What are the main applications of TTCP in dentistry?

A4: Due to its remineralization potential and biocompatibility, TTCP finds applications in various dental materials, including:

- Dentin desensitizers: TTCP-based desensitizers effectively reduce dentin permeability by occluding dentinal tubules. []

- Enamel remineralization agents: Toothpastes containing TTCP mixtures demonstrate significant enamel remineralization potential under de/remineralization cycles. []

- Root-end filling materials: A novel root-end filling material based on HA, TTCP, and polyacrylic acid exhibits good physicochemical properties and low cytotoxicity. []

Q5: How does the addition of TTCP affect the properties of polymethylmethacrylate (PMMA) bone cement?

A5: Incorporating TTCP into PMMA bone cement significantly reduces the polymerization heat, enhancing its biocompatibility []. The compressive strength of the composite cement also improves with TTCP addition [].

Q6: Can TTCP be used in composite bone tissue engineering scaffolds?

A6: Yes, a ceramic/polymer nanocomposite scaffold for bone tissue engineering was successfully prepared by coating a porous 3D chitosan-gelatin construction with a TTCP/dicalcium phosphate mixture slurry. [] The coated layer, composed of needle-like carbonated apatite nanocrystals, enhances the mechanical strength, bioactivity, and osteoconductivity of the scaffold. []

Q7: How does the particle size of TTCP affect its properties?

A7: Particle size significantly influences the setting time and reactivity of TTCP-based cements. Smaller particles generally lead to faster setting times and increased reactivity due to their higher surface area. [, ]

Q8: What factors influence the setting time of TTCP-based cements?

A8: Several factors can affect the setting time, including:

- Liquid component: The pH and composition of the liquid used to prepare the cement paste significantly impact the setting reaction. [, , , ]

- Presence of additives: The addition of compounds like chitosan, sodium alginate, or polyacrylic acid can influence the setting time and mechanical properties of the cement. [, , ]

- Calcium to phosphate ratio: The Ca/P ratio in the TTCP starting material can influence the setting time and compressive strength of the resulting cement. []

Q9: How does TTCP hydrate in an aqueous environment?

A9: TTCP undergoes hydration in an aqueous environment, reacting with water to form hydroxyapatite and calcium hydroxide []. The reaction is initially interface-controlled but becomes diffusion-controlled as a layer of hydration product accumulates on the TTCP surface. []

Q10: What is the dissolution behavior of TTCP?

A10: TTCP hydrolyzes slowly in aqueous solutions, forming calcium hydroxide and a thin, insoluble apatite layer that limits further reaction []. Mechanically activated nanocrystalline TTCP exhibits a higher dissolution rate and can achieve sustained release of hydroxyl ions, potentially offering antimicrobial properties. []

Q11: How does TTCP degrade in vivo?

A11: In vivo studies using plasma-sprayed TTCP coatings on titanium implants showed significant signs of degradation after about 5 months. [] All tested calcium phosphate coatings (including TTCP, HA, and α-TCP) degraded over time, with α-TCP exhibiting the fastest degradation rate. []

Q12: Are there alternative materials to TTCP for bone repair applications?

A12: Yes, other calcium phosphate-based materials, such as α-tricalcium phosphate (α-TCP) [, ], dicalcium phosphate dihydrate (DCPD) [], and hydroxyapatite (HA) [], are also explored for bone repair applications. Each material has its own advantages and limitations in terms of mechanical properties, biodegradation rate, and bioactivity.

Q13: What are potential future research directions for TTCP?

A13: Future research can focus on:

- Optimizing TTCP synthesis methods to achieve controlled particle size and morphology for improved cement properties [, ].

- Developing novel TTCP-based composite materials with enhanced mechanical properties and bioactivity for specific biomedical applications [, , ].

- Investigating the long-term in vivo performance of TTCP-based biomaterials and their interactions with surrounding tissues [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)